1-Pyrenebutyric acid
Overview
Description
1-Pyrenebutyric acid (PBA) is a compound that has been extensively studied due to its unique properties and potential applications. It is known for its ability to form supramolecular assemblies with polymers, act as a sensor for various analytes, and interact with proteins and nanoparticles. The compound's structure, which includes a pyrene moiety linked to a butyric acid group, allows it to participate in a variety of chemical and physical interactions .
Synthesis Analysis
The synthesis of PBA-related compounds has been a subject of research, aiming to develop efficient methods for producing these molecules. For instance, a practical, large-scale synthesis of pyrene-2-carboxylic acid, which shares the pyrene core with PBA, has been improved to give a robust and efficient process with high overall yield from pyrene . Although not directly about PBA, this research indicates the interest in optimizing the synthesis of pyrene derivatives.
Molecular Structure Analysis
The molecular structure of PBA and its derivatives has been characterized using various spectroscopic techniques. For example, 1-pyrenecarboxylic acid, a close relative of PBA, has been analyzed by FTIR, FT-Raman, NMR, and UV-Vis spectral analyses. The molecular geometry and vibrational modes were calculated using density functional theory (DFT), providing insights into the electronic and structural properties of the molecule .
Chemical Reactions Analysis
PBA participates in chemical reactions that are significant for its applications in sensing and material science. For instance, it has been used to create a sensor for aromatic carboxylic acids and metal ions, where its fluorescence properties change upon interaction with these analytes . Additionally, PBA can form supramolecular assemblies with block copolymers, altering their morphology and enabling the fabrication of nanotemplates .
Physical and Chemical Properties Analysis
The physical and chemical properties of PBA have been explored in various contexts. Its interaction with serum albumins from different species has been studied, showing that it can be used to probe the environment or structure of binding sites on proteins . The electrochemical properties of PBA have also been investigated, particularly in the context of biosensors, where PBA/graphene composites have been used for glucose detection . Furthermore, the interaction of PBA with silver nanoparticles has been studied, revealing how the compound's hydrophobic nature affects its adsorption and desorption behavior .
Scientific Research Applications
Laser-Induced Molecular Micro-Jet Implantation
1-Pyrenebutyric acid has been utilized in laser-induced molecular micro-jet implantation. This process involves depositing molecules on substrates to form submicron dots, useful in applications like microfabrication and materials science. The technique ensures the molecules do not decompose during the implantation process, highlighting the stability of 1-pyrenebutyric acid under such conditions (Pihosh et al., 2009).
Fluorescent Chemosensors
The compound has been studied for its potential as a fluorescent chemosensor, particularly for detecting alkaline-earth metal ions. In acetonitrile solutions, the deprotonated form of 1-pyrenebutyric acid forms complexes with various metal ions, leading to significant changes in fluorescence, making it a prototype for new families of fluorescent sensors (Prodi et al., 2000).
Adsorption Studies
Research on 1-pyrenebutyric acid includes its use in adsorption studies, especially with graphene and carbon nanotubes. These studies are significant for understanding the removal of polyaromatic compounds from aqueous systems, highlighting its role in environmental applications and water treatment technologies (Dichiara et al., 2013).
Enzyme-linked Immunosorbent Assays (ELISA)
The compound has been used in the development of ELISAs for the detection of polycyclic aromatic hydrocarbons (PAHs). This application is crucial in environmental monitoring and the study of potentially harmful substances (Dai Shu-gui, 2006).
Electrochemical Immunosensors
1-Pyrenebutyric acid has been instrumental in creating highly sensitive and label-free electrochemical immunosensors. Such sensors, utilizing graphene and ionic liquid composites, show excellent selectivity and are important in biochemical and clinical diagnostics (Xu Shuangjie et al., 2013).
Nanocomposite Development
It's also involved in creating high-performance nanocomposites, such as in the functionalization of multi-walled carbon nanotubes for enhanced material properties. This application is vital in materials science for developing advanced materials with improved characteristics (Choi et al., 2014).
Fluorescence Studies and Sensor Applications
The compound's ability to interact with nanoparticles and induce fluorescence changes has been explored. Such studies are significant in the development of fluorescence-based sensors and cellular imaging technologies (Ly et al., 2017).
Safety And Hazards
Future Directions
The adsorbed structure of 1-pyrenebutanoic acid succinimidyl ester (PASE) on graphene was theoretically investigated based on density functional theory . The effect of the external environment around PASE is of importance when the standing up process of the BSE part from the graphene surface is considered .
properties
IUPAC Name |
4-pyren-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYRRCOJHNZVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063032 | |
Record name | 1-Pyrenebutanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
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Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Pyrenebutyric acid | |
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Product Name |
1-Pyrenebutyric acid | |
CAS RN |
3443-45-6, 25338-56-1 | |
Record name | 1-Pyrenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3443-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pyrenebutyrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443456 | |
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Record name | Pyrenebutanoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrenebutyric acid | |
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Record name | 1-Pyrenebutanoic acid | |
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Record name | 1-Pyrenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-1-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.323 | |
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Record name | 1-PYRENEBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT0DC64E8Q | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.